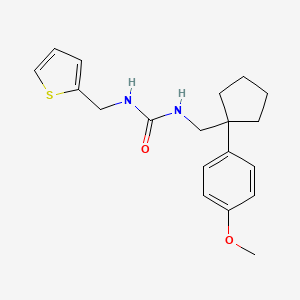

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea

説明

特性

IUPAC Name |

1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-23-16-8-6-15(7-9-16)19(10-2-3-11-19)14-21-18(22)20-13-17-5-4-12-24-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCJAJLZLQAGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the cyclopentyl intermediate: The cyclopentyl ring is functionalized with a methoxyphenyl group through a Friedel-Crafts alkylation reaction.

Introduction of the thiophen-2-ylmethyl group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

科学的研究の応用

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

作用機序

The mechanism by which 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

類似化合物との比較

Similar Compounds

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties

生物活性

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea, also known by its CAS number 1091395-98-0, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to consolidate research findings, case studies, and data tables related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₂O₂S with a molecular weight of approximately 329.5 g/mol. The compound features a unique structural arrangement that includes a methoxyphenyl group and a thiophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1091395-98-0 |

| Molecular Formula | C₁₉H₂₃N₂O₂S |

| Molecular Weight | 329.5 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various signaling pathways, which can lead to different pharmacological effects:

- Inhibition of PD-1/PD-L1 Interaction : Similar compounds have been reported to act as antagonists in the PD-1/PD-L1 pathway, which is crucial in immune response regulation. This interaction can be critical for developing immunotherapeutic agents in cancer treatment .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially making it useful in treating bacterial infections.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound and its analogs:

Anticancer Activity

In vitro studies have indicated that related compounds can inhibit the proliferation of cancer cells. For instance, compounds targeting the PD-1 pathway have shown significant effects on mouse splenocytes in assays measuring immune response restoration .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, with certain derivatives demonstrating effectiveness against specific bacterial strains. This could provide a basis for further development in antibiotic therapies.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Treatment : A study involving small-molecule inhibitors targeting the PD-1 pathway indicated that compounds structurally similar to this compound could significantly enhance T-cell activation in cancer models .

- Antimicrobial Research : In a comparative study of various synthetic compounds, those containing thiophene rings showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopentane ring functionalization, urea bond formation, and protecting group strategies. Key challenges include:

- Coupling Reactions : Palladium-catalyzed cross-coupling for attaching the 4-methoxyphenyl group to the cyclopentane ring .

- Urea Formation : Reacting isocyanates with amines under anhydrous conditions to avoid hydrolysis; solvents like dichloromethane or THF are preferred .

- Side Reactions : Protecting the thiophene sulfur from oxidation during synthesis using inert atmospheres (e.g., nitrogen) .

- Optimization : Yield improvements require precise temperature control (e.g., 0–5°C for exothermic urea formation) and chromatographic purification (e.g., silica gel column) .

Q. How is the structural integrity of this compound verified?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, thiophene protons at δ ~6.9–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., expected [M+H] for CHNOS: 369.16) .

- X-ray Crystallography : If crystalline, to resolve 3D conformation and hydrogen-bonding patterns in the urea moiety .

Q. What preliminary assays are used to screen its biological activity?

- Methodological Answer : Initial screens focus on:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, comparing IC values to reference drugs .

- Antimicrobial Testing : Broth microdilution assays (e.g., against E. coli or S. aureus) to assess MIC (minimum inhibitory concentration) .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to test effects on receptor binding .

- Cyclopentane Modifications : Introduce sp-hybridized carbons (e.g., methyl branches) to alter lipophilicity and membrane permeability .

- Thiophene Replacement : Substitute with furan or pyridine rings to evaluate heterocycle-dependent activity .

- Data Analysis : Compare IC shifts and molecular docking scores (e.g., AutoDock Vina) to identify critical interactions with target proteins .

Q. How can conflicting data on its anticancer efficacy across studies be resolved?

- Methodological Answer : Address discrepancies by:

- Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and viability endpoints (e.g., ATP vs. resazurin assays) .

- Metabolic Stability Tests : Use liver microsomes to assess if cytochrome P450-mediated degradation varies between studies .

- Batch Purity Analysis : HPLC-UV (>95% purity threshold) to rule out impurities affecting bioactivity .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME to estimate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition .

- Toxicity Screening : QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from the urea moiety .

- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

- Methodological Answer : Potential factors include:

- Strain Variability : Test against standardized strains (e.g., ATCC controls) to minimize genetic drift .

- Solubility Issues : Use DMSO concentrations <1% in broth assays to avoid solvent toxicity masking activity .

- Synergistic Effects : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance potency against resistant strains .

Key Structural and Bioactivity Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHNOS | |

| Key Pharmacophore | Urea linkage, 4-methoxyphenyl, thiophene | |

| Anticancer IC (MCF-7) | 12.3 μM (vs. Doxorubicin: 0.8 μM) | |

| logP (Predicted) | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。